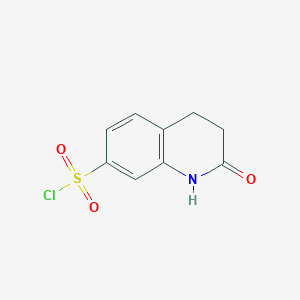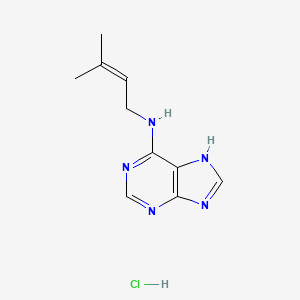
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-methylbut-2-enyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride typically involves the alkylation of a purine derivative with a 3-methylbut-2-enyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the purine nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the 3-methylbut-2-enyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the purine ring, resulting in the formation of reduced purine derivatives.
Substitution: The compound can participate in substitution reactions, where the 3-methylbut-2-enyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are known to be effective.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
N-(3-methylbut-2-enyl)-1H-indole-3-amine: This compound shares a similar 3-methylbut-2-enyl group but has an indole ring instead of a purine ring.
4-(3-methylbut-2-enyl)-L-abrine: Another compound with a 3-methylbut-2-enyl group, but with a different core structure.
Uniqueness: N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is unique due to its purine ring system, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on purine metabolism and related pathways.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
Molecular Formula |
C10H14ClN5 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H |
InChI Key |
WQBMJVFSROYWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


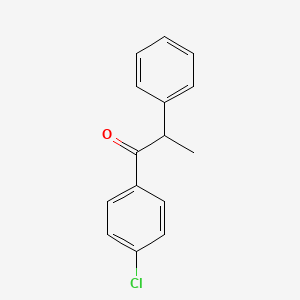
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)
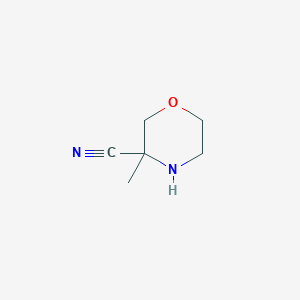


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)
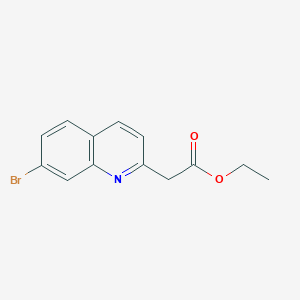
![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)
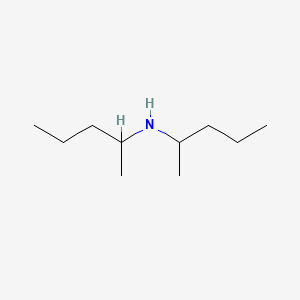
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)

